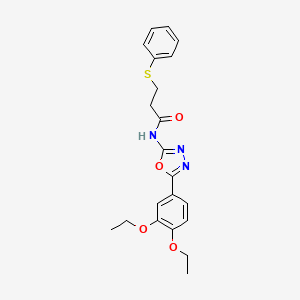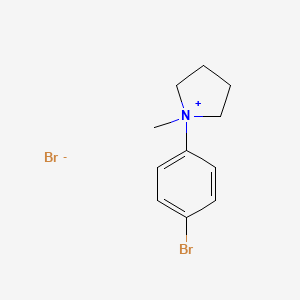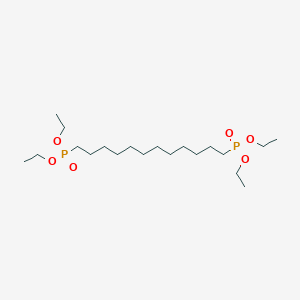
Diethyl-(12-phosphonododecyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl-(12-phosphonododecyl)phosphonate is an organophosphorus compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two phosphonate groups attached to a dodecyl chain, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-(12-phosphonododecyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable dodecyl halide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the halide, resulting in the formation of the phosphonate ester. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity, and the product is typically purified by distillation or recrystallization.
化学反応の分析
Types of Reactions
Diethyl-(12-phosphonododecyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate groups can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used .
科学的研究の応用
Diethyl-(12-phosphonododecyl)phosphonate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of diethyl-(12-phosphonododecyl)phosphonate involves its ability to form strong hydrogen bonds and coordinate with metal ions. This property makes it effective in stabilizing various chemical structures and enhancing the performance of materials. The molecular targets and pathways involved include interactions with metal ions and hydrogen bonding with other molecules, leading to enhanced stability and functionality .
類似化合物との比較
Similar Compounds
- Diethyl phosphonate
- Dodecyl phosphonate
- Tetraethyl-[1,1′-biphenyl]-4,4’diylbis-(phosphonate)
Uniqueness
Diethyl-(12-phosphonododecyl)phosphonate is unique due to its long dodecyl chain, which imparts hydrophobic properties and enhances its ability to interact with organic and inorganic materials. This makes it particularly useful in applications requiring enhanced stability and compatibility with various substrates .
特性
分子式 |
C20H44O6P2 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
1,12-bis(diethoxyphosphoryl)dodecane |
InChI |
InChI=1S/C20H44O6P2/c1-5-23-27(21,24-6-2)19-17-15-13-11-9-10-12-14-16-18-20-28(22,25-7-3)26-8-4/h5-20H2,1-4H3 |
InChIキー |
FQOSCOKXLMUKFA-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CCCCCCCCCCCCP(=O)(OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



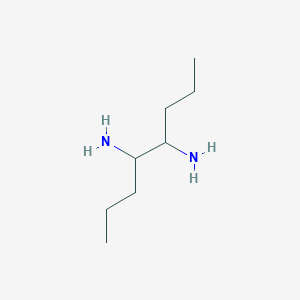

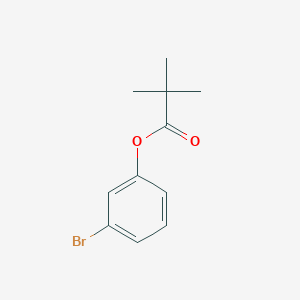
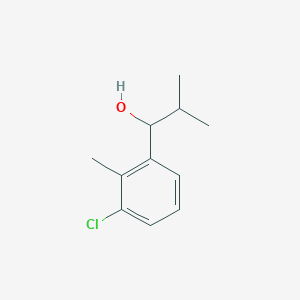
![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)


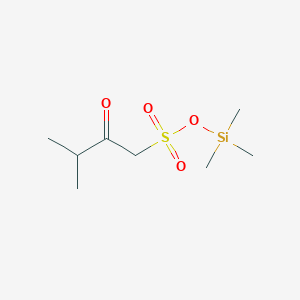

![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)
